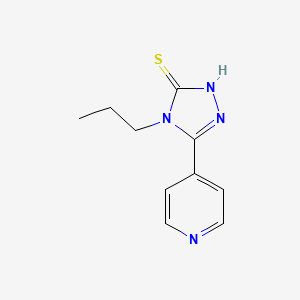

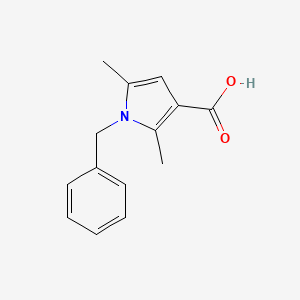

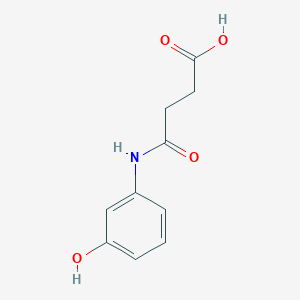

![molecular formula C8H9ClN2O3S B1268755 [2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester CAS No. 869951-10-0](/img/structure/B1268755.png)

[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of molecules that have been explored for their potential in synthesizing various derivatives with significant biological activities. Thiazole, a core structure within this molecule, is known for its versatility in chemical reactions, enabling the creation of numerous compounds with varied properties.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of amino-thiazoles with chloroacetylated intermediates in the presence of a base. For example, some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives were synthesized by reacting 4-methyl-2-(chloroacetylamino)thiazole derivatives with benzazol-2-thiole in acetone, using K2CO3 as a base (Turan-Zitouni et al., 2004).

科学的研究の応用

Nickel, Copper, and Zinc Complexes

- A study by Singh and Baruah (2008) details the synthesis of an ester similar to the compound , used in forming complexes with nickel, copper, and zinc. These complexes have potential applications in coordination chemistry and material sciences (Singh & Baruah, 2008).

Luminescent Heterocyclic Compounds

- Grummt et al. (2007) investigated the fluorescence properties of thiazole derivatives, indicating potential uses in metal sensing and as laser dyes. This suggests the versatility of thiazole compounds in photophysical applications (Grummt et al., 2007).

Thiazolecarboxylic Acid Derivatives

- Research by Dovlatyan et al. (2004) on thiazolecarboxylic acid derivatives, including acylation and methylation processes, sheds light on synthetic routes that could be relevant for the compound . These processes are crucial in medicinal chemistry for modifying bioactivity (Dovlatyan et al., 2004).

Novel Approaches to Heterocyclic Compounds

- Tverdokhlebov et al. (2003) described the synthesis of pyrrolo[2,1-b]thiazoles, indicating the compound's potential as a precursor in the synthesis of complex heterocyclic structures, which are significant in drug discovery (Tverdokhlebov et al., 2003).

Alkylation Studies

- A study by Усова et al. (2013) on the alkylation of thiazole derivatives provides insights into chemical modifications that can enhance the properties of such compounds for various applications (Усова et al., 2013).

Synthesis of Thiazole Derivatives

- Turan-Zitouni et al. (2004) synthesized and tested various thiazole derivatives for antimicrobial activity. This highlights the potential of thiazole compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2004).

Biological Evaluation of Thiazole Derivatives

- Mohsen (2014) evaluated thiazole derivatives for anticholinesterase activity, indicating their potential in treating neurodegenerative diseases like Alzheimer's (Mohsen, 2014).

Safety and Hazards

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that acyl chlorides, such as chloroacetyl chloride, react with primary amines in a nucleophilic addition/elimination reaction . This reaction involves a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. The carbon-oxygen double bond then reforms, and a chloride ion is pushed off .

Biochemical Pathways

Thiazole derivatives are known to play significant roles in various biochemical pathways, including methionine metabolism and one-carbon metabolism .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Thiazole derivatives are known to exhibit various biologically vital properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

methyl 2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-5-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c1-14-7(13)2-5-4-10-8(15-5)11-6(12)3-9/h4H,2-3H2,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOOFRJSQNSJIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=C(S1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359442 |

Source

|

| Record name | methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester | |

CAS RN |

869951-10-0 |

Source

|

| Record name | methyl {2-[(chloroacetyl)amino]-1,3-thiazol-5-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

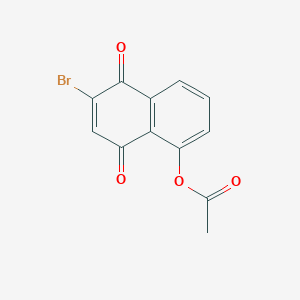

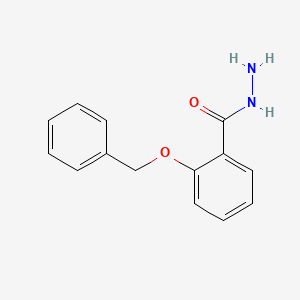

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

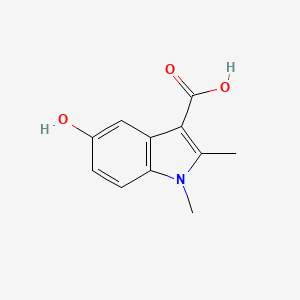

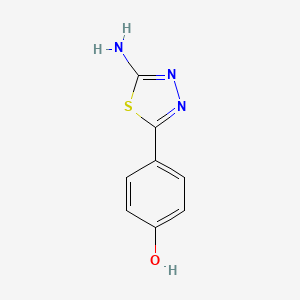

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

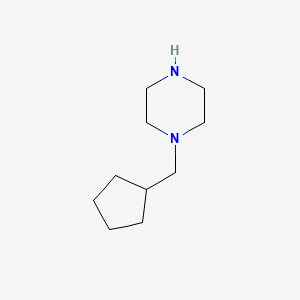

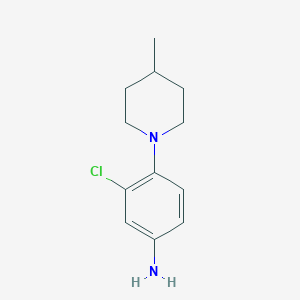

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)